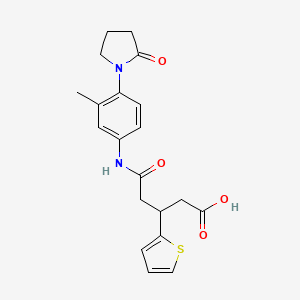

5-((3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid

描述

属性

IUPAC Name |

5-[3-methyl-4-(2-oxopyrrolidin-1-yl)anilino]-5-oxo-3-thiophen-2-ylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-13-10-15(6-7-16(13)22-8-2-5-19(22)24)21-18(23)11-14(12-20(25)26)17-4-3-9-27-17/h3-4,6-7,9-10,14H,2,5,8,11-12H2,1H3,(H,21,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHJEUHXLNBDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC(CC(=O)O)C2=CC=CS2)N3CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-((3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl)amino)-5-oxo-3-(thiophen-2-yl)pentanoic acid is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on various aspects such as its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a pyrrolidinone group, a thiophene ring, and an amino group, which contribute to its biological properties. The molecular formula indicates a complex interaction of functional groups that may influence its pharmacodynamics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of similar structures demonstrate moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .

- Anticancer Properties : Preliminary investigations suggest that compounds with similar structures may possess anticancer activity, although specific data on this compound is limited .

Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of related compounds, it was found that those with similar functional groups exhibited significant activity against various bacterial strains. The study utilized standard methods for assessing antibacterial efficacy, including disk diffusion and minimum inhibitory concentration (MIC) tests .

Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition capabilities of structurally related compounds. Results indicated strong inhibitory activity against AChE, which is crucial for developing treatments for neurodegenerative diseases. The binding interactions were analyzed using molecular docking studies, revealing favorable interactions with the enzyme active site .

Data Tables

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Moderate to strong | |

| Acetylcholinesterase Inhibition | Strong | |

| Urease Inhibition | Significant | |

| Anticancer | Potential (limited data) |

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Interaction with Enzymes : The presence of specific functional groups allows the compound to interact effectively with target enzymes, leading to inhibition or modulation of their activity.

- Molecular Docking Studies : Computational studies indicate that the compound can bind to active sites of enzymes and receptors, suggesting a mechanism for its observed pharmacological effects .

常见问题

Basic: What is the chemical and biological significance of this compound in medicinal chemistry?

Answer:

This compound integrates a thiophene ring, a pyrrolidinone moiety, and a pentanoic acid backbone, which are pharmacophores associated with diverse biological activities. The thiophene ring enhances π-π stacking interactions with protein targets, while the pyrrolidinone group may confer conformational rigidity. Methodologically, its significance is validated through:

- Targeted synthesis of analogs to explore structure-activity relationships (SAR) .

- In vitro assays (e.g., enzyme inhibition, cell viability) to assess anticancer or anti-inflammatory potential .

- Computational docking to predict binding affinities to receptors like cyclooxygenase-2 (COX-2) or kinases .

Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

Answer:

Synthesis typically involves:

Multi-step coupling : Formation of the pyrrolidinone-phenylamine core via Buchwald-Hartwig amination or Ullmann coupling .

Thiophene incorporation : Suzuki-Miyaura cross-coupling to attach the thiophene moiety .

Carboxylic acid functionalization : Hydrolysis of ester intermediates under basic conditions .

Optimization strategies :

- Solvent selection (e.g., DMF for polar intermediates, THF for Grignard reactions) .

- Catalysts (e.g., Pd(PPh₃)₄ for cross-couplings) .

- Monitoring via TLC/HPLC and purification by column chromatography .

Basic: How is the compound characterized for purity and structural integrity?

Answer:

Critical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography to resolve stereochemical ambiguities .

- HPLC-PDA (>95% purity threshold) for batch consistency .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from structural analogs or assay variability. Mitigation strategies:

- SAR analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on the pyrrolidinone ring) .

- Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination in triplicate) .

- Computational modeling : Use molecular dynamics to assess target binding under varying conditions .

Advanced: What methodologies are used to study the compound’s mechanism of action?

Answer:

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with proteins .

- CRISPR/Cas9 knockout models to identify essential targets (e.g., knocking out COX-2 in inflammation assays) .

- Metabolomics profiling (LC-MS) to trace pathway modulation (e.g., arachidonic acid cascade) .

Advanced: How can computational tools guide the rational design of analogs?

Answer:

- Quantum chemical calculations (DFT) to predict reactivity and stability of synthetic intermediates .

- Molecular docking (AutoDock Vina) to prioritize analogs with improved target affinity .

- ADMET prediction (SwissADME) to filter compounds with poor bioavailability .

Advanced: What strategies improve the compound’s stability and formulation for in vivo studies?

Answer:

- pH stability assays : Identify degradation under acidic/neutral conditions (e.g., HPLC monitoring) .

- Lyophilization : Formulate as a freeze-dried powder to enhance shelf life .

- Nanoparticle encapsulation (PLGA) to improve solubility and controlled release .

Advanced: How are SAR studies conducted to optimize this compound’s bioactivity?

Answer:

- Substituent scanning : Synthesize derivatives with halogen, alkyl, or electron-withdrawing groups on the phenyl ring .

- Bioisosteric replacement : Replace the thiophene with furan or pyrrole to assess activity retention .

- 3D-QSAR modeling (CoMFA/CoMSIA) to correlate structural features with potency .

Advanced: What in vitro and in vivo models are appropriate for evaluating pharmacokinetics?

Answer:

- Caco-2 cell monolayers to predict intestinal permeability .

- Microsomal stability assays (human liver microsomes) to estimate metabolic clearance .

- Rodent pharmacokinetic studies : Measure AUC, Cₘₐₓ, and t₁/₂ after oral/intravenous administration .

Advanced: How do structural analogs of this compound inform drug discovery efforts?

Answer:

Key analogs and insights:

| Analog Structure | Modification | Impact on Activity |

|---|---|---|

| Thiophene → Furan | Reduced π-stacking | Lower COX-2 inhibition |

| Pyrrolidinone → Piperidinone | Increased flexibility | Improved solubility |

| Methyl → Trifluoromethyl | Enhanced metabolic stability | Higher plasma t₁/₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。